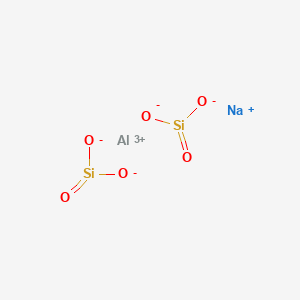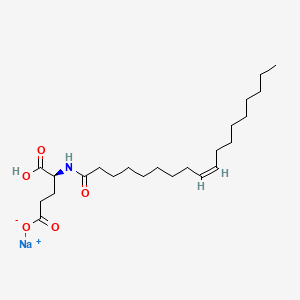![molecular formula C22H17FN4O5S B1682163 3-[2-[5-[(4-Fluorophenyl)methylsulfamoyl]-2-oxoindol-3-yl]hydrazinyl]benzoic acid CAS No. 1051387-90-6](/img/structure/B1682163.png)
3-[2-[5-[(4-Fluorophenyl)methylsulfamoyl]-2-oxoindol-3-yl]hydrazinyl]benzoic acid
Overview
Description
SPI 112 is cell-impermeable inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP-2) in cell-free assays (IC50 = 1 µM). It selectively inhibits SHP-2 over SHP-1 and protein tyrosine phosphatase 1B (PTP1B; IC50s = 18.3 and 14.5 µM, respectively).
SPI-112, the SPI-112 methyl ester analog was able to inhibit cellular Shp2 PTP activity. SPI-112 bound to Shp2 by surface plasmon resonance (SPR) and displayed competitive inhibitor kinetics to Shp2.
Scientific Research Applications
Synthesis and Biological Activity of Sulfonamide Derivatives
Research has focused on synthesizing and evaluating the biological activities of sulfonamide derivatives, which share a structural resemblance or functional group with the compound . For example, Havaldar and Khatri (2006) synthesized 4-substituted aminomethyl-2-(4'diethylsulfonamide phenyl)-1,3,4-oxadiazolin-5-thiones and screened them for their biological activity, highlighting the potential of such compounds in drug development and therapeutic applications Havaldar & Khatri, 2006.
Anticancer Activity of Pyridazinone Derivatives
Mehvish and Kumar (2022) synthesized a series of 3(2h)-one pyridazinone derivatives and evaluated their antioxidant activity, demonstrating the potential of these compounds in developing new anticancer agents. This research suggests that compounds with intricate structures similar to the one of interest may have significant applications in cancer treatment through their antioxidant properties Mehvish & Kumar, 2022.
Antimicrobial and Antituberculosis Activities
Studies on compounds with benzoyl and sulfonyl groups have shown antimicrobial and antituberculosis activities. Laddi et al. (2001) explored the antimicrobial and antituberculosis properties of N-bridged heterocycles, indicating that modifications in the benzoyl moiety can lead to compounds with significant therapeutic potential Laddi et al., 2001.
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds with specific functional groups, such as hydrazide-hydrazones, have been studied for their structure-activity relationship, particularly concerning antituberculosis activity. Koçyiğit-Kaymakçioğlu et al. (2006) synthesized a series of hydrazide-hydrazones and screened them against Mycobacterium tuberculosis, underscoring the importance of structural analysis in discovering new antituberculosis agents Koçyiğit-Kaymakçioğlu et al., 2006.
properties
IUPAC Name |
3-[[5-[(4-fluorophenyl)methylsulfamoyl]-2-hydroxy-1H-indol-3-yl]diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O5S/c23-15-6-4-13(5-7-15)12-24-33(31,32)17-8-9-19-18(11-17)20(21(28)25-19)27-26-16-3-1-2-14(10-16)22(29)30/h1-11,24-25,28H,12H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXZSNNAEVDPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=C(NC3=C2C=C(C=C3)S(=O)(=O)NCC4=CC=C(C=C4)F)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[5-[(4-Fluorophenyl)methylsulfamoyl]-2-oxoindol-3-yl]hydrazinyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[4-(4-Chlorophenyl)-2-thiazolyl]amino]phenol](/img/structure/B1682081.png)
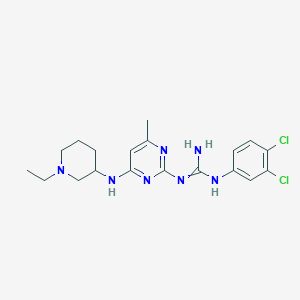


![3-aminospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B1682088.png)

![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)
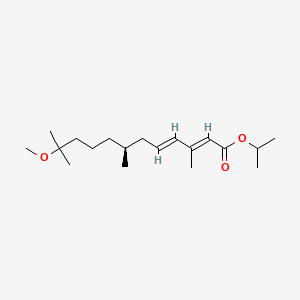
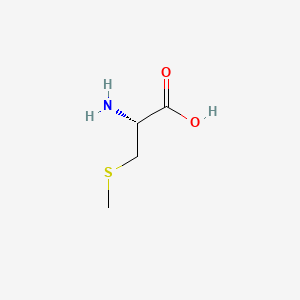
![5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride](/img/structure/B1682095.png)
